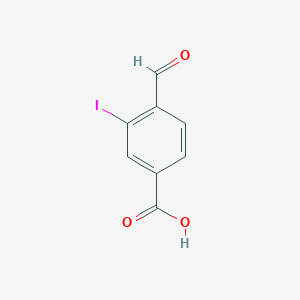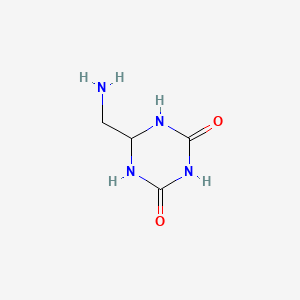
6-(Aminomethyl)-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンは、アミノメチル置換基を有するトリアジナン環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: 6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンの合成は、一般的にシアヌルクロリドとホルムアルデヒドおよびアンモニアとの反応によって行われます。反応は中間体の形成を経て進行し、その後環化してトリアジナン環を形成します。反応条件には、目的の生成物が高収率および高純度で得られるように、温度とpHレベルの制御が含まれることがよくあります。
工業的生産方法: 工業的な環境では、6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンの生産には、効率と生産量を最適化するために大規模な反応器と連続フロープロセスが採用される場合があります。触媒や自動化システムの使用により、生産プロセスをさらに強化し、品質の一貫性を確保し、生産コストを削減することができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of cyanuric chloride with formaldehyde and ammonia. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the triazinane ring. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反応の分析
反応の種類: 6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、対応する酸化物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元された誘導体の形成につながります。
置換: アミノメチル基は、適切な条件下で他の官能基に置き換わる求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 反応は、望ましくない副反応を防ぐために不活性雰囲気中で行われることが多いです。
置換: ハロゲン化物、アミン、チオールなどのさまざまな求核剤; 反応には、触媒または特定のpH条件が必要な場合があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、異なる官能基を持つ新しい化合物の形成につながります。
4. 科学研究への応用
6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物活性について研究されています。
医学: 新しい薬物の開発、特に治療薬としての可能性を調査する研究が進行中です。
工業: 特定の特性を持つポリマー、樹脂、その他の材料の生産に使用されます。
科学的研究の応用
6-(Aminomethyl)-1,3,5-triazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンの作用機序は、特定の分子標的および経路との相互作用を含みます。アミノメチル基は、生物学的分子と水素結合および静電相互作用を形成でき、それらの機能に影響を与えます。この化合物は、特定の酵素を阻害または活性化して、さまざまな生化学的プロセスに影響を与える可能性もあります。
類似化合物:
1,3,5-トリアジナン-2,4-ジオン: アミノメチル基がなく、化学的および生物学的特性が異なります。
6-(ヒドロキシメチル)-1,3,5-トリアジナン-2,4-ジオン: アミノメチル基の代わりにヒドロキシメチル基が含まれており、反応性と用途が異なります。
6-(メチル)-1,3,5-トリアジナン-2,4-ジオン:
独自性: 6-(アミノメチル)-1,3,5-トリアジナン-2,4-ジオンは、その特定の官能基により、独特の化学反応性と生物活性を付与するため、ユニークです。この独自性は、さまざまな用途と研究への取り組みにおいて貴重な化合物となっています。
類似化合物との比較
1,3,5-Triazinane-2,4-dione: Lacks the aminomethyl group, resulting in different chemical and biological properties.
6-(Hydroxymethyl)-1,3,5-triazinane-2,4-dione: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in reactivity and applications.
6-(Methyl)-1,3,5-triazinane-2,4-dione:
Uniqueness: 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and research endeavors.
特性
分子式 |
C4H8N4O2 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
6-(aminomethyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C4H8N4O2/c5-1-2-6-3(9)8-4(10)7-2/h2H,1,5H2,(H3,6,7,8,9,10) |
InChIキー |
CKNSRHVKYXKFAJ-UHFFFAOYSA-N |
正規SMILES |
C(C1NC(=O)NC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



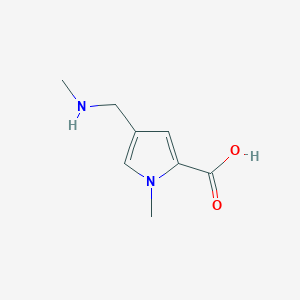

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
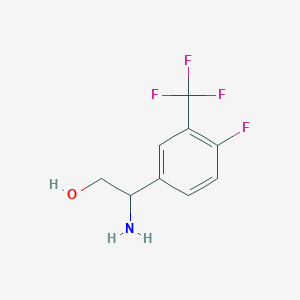
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
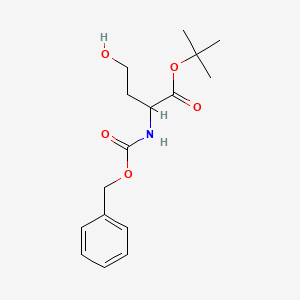

![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
